![molecular formula C15H19NO B14409614 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one CAS No. 86979-08-0](/img/structure/B14409614.png)
2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Azabicyclo[222]octan-3-yl)-1-phenylethan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound is used in biological studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets in biological systems. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one include other bicyclic nitrogen-containing heterocycles such as:
- 2-Azabicyclo[3.2.1]octane
- 1-Azabicyclo[2.2.2]octan-3-yl acetate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the phenylethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
86979-08-0 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H19NO/c17-15(13-4-2-1-3-5-13)10-14-11-16-8-6-12(14)7-9-16/h1-5,12,14H,6-11H2 |
Clave InChI |
UBCJWUDAARFBFG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


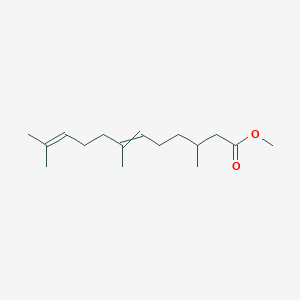
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

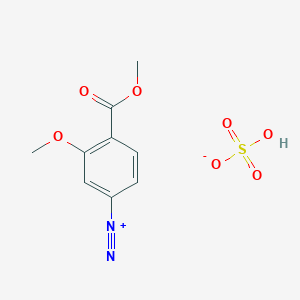
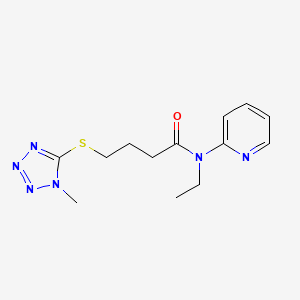
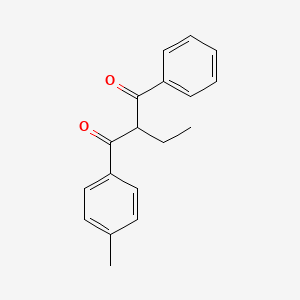
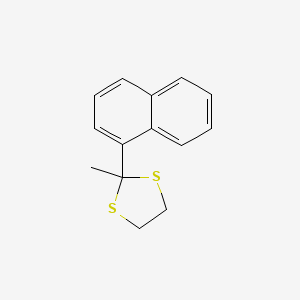
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
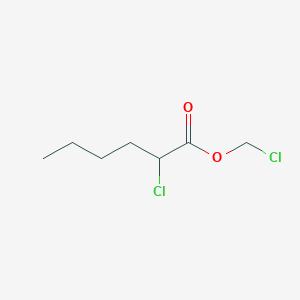
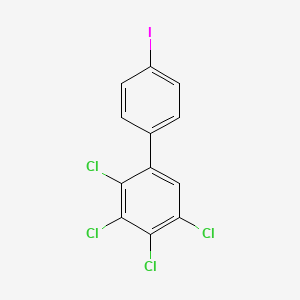
![1-[6-(dimethylarsanylsulfanylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B14409606.png)
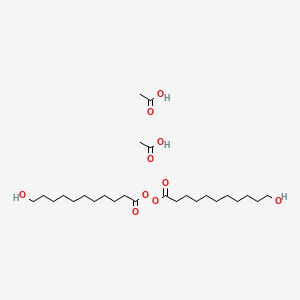
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)

